Coniine holds two significant historical records in the field of chemistry []:
2-Propylpiperidine, also known as Coniine, is a chemical compound with the molecular formula C₈H₁₈N. It belongs to the class of piperidine derivatives, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique substitution pattern, which imparts distinct chemical and biological properties. The hydrochloride salt form, 2-Propylpiperidine hydrochloride, is commonly used in various applications, particularly in organic synthesis and medicinal chemistry .
2-Propylpiperidine exhibits significant biological activity, primarily as an agonist of the nicotinic acetylcholine receptor (nAChR). Its binding to the receptor triggers depolarization of neurons, facilitating neurotransmission. The effective concentration (EC50) for this action is approximately 0.3 mM. This interaction suggests potential applications in neuropharmacology, particularly in studying cholinergic pathways and their effects on the central nervous system .
The synthesis of 2-Propylpiperidine typically involves several methods:
2-Propylpiperidine has diverse applications across various fields:
Research into the interaction of 2-Propylpiperidine with biological systems has highlighted its role as a potent agonist at nicotinic acetylcholine receptors. Studies indicate that it can efficiently cross the blood-brain barrier, suggesting implications for central nervous system activities and potential neurotoxic effects. Its interaction with nAChR pathways may offer insights into developing treatments for neurological disorders .
2-Propylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other similar compounds. Its role as a nicotinic acetylcholine receptor agonist sets it apart from other nitrogen-containing heterocycles .
The formation of 2-propylpiperidine through cyclization reactions represents a fundamental approach in heterocyclic chemistry, utilizing various amine precursors to construct the six-membered nitrogen-containing ring system [1] [17]. Reductive amination of dicarbonyl compounds has emerged as a straightforward tool to efficiently access the piperidine skeleton, where the use of sugar-derived dicarbonyl substrates ensures the absolute configurations desired of the hydroxyl groups, while the variety of amines available as the nitrogen atom source guarantee the versatility of this method [21].
Intramolecular cyclization reactions proceed through multiple mechanistic pathways, with nucleophilic substitution being a reliable method of making piperidines that relies on the synthesis of a linear chain which already contains the desired substitution pattern [23]. The cyclization process often involves the displacement of a 6-bromide group by a 2-amino group as the main strategy in the formation of polyhydroxylated piperidines using triethylamine as the base [23]. Stronger bases such as sodium hydride can be used for this type of ring closure, though complications may arise when tertiary bromides are cyclized [23].
The aza-Wacker cyclization reaction represents another significant approach for piperidine formation, where starting materials are synthesized in a two-step sequence from mono-amine precursors, and oxidative cyclization occurs in good yields [25]. Amide tethered aza-Wacker cyclization has been demonstrated for the synthesis of related heterocycles from tosylated nitrogen-allyl-anthranilamides, where choice of solvent has a critical effect in biasing the formation of specific heterocycles [25].
Table 1: Cyclization Reaction Yields for Piperidine Formation
| Reaction Type | Base System | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Triethylamine | 71-85 | Moderate | [23] |
| Reductive Amination | Sodium Cyanoborohydride | 75-95 | High | [21] [24] |
| Aza-Wacker Cyclization | Palladium Acetate | 65-80 | Variable | [25] |
| Electroreductive Cyclization | Terminal Dihaloalkanes | 70-88 | Good | [38] |
Recent advances in electroreductive cyclization using readily available imine and terminal dihaloalkanes in flow microreactors have demonstrated efficient synthesis of piperidine derivatives [38]. Reduction of the substrate imine on the cathode proceeded efficiently due to the large specific surface area of the microreactor, providing target compounds in good yields compared to conventional batch-type reactions [38].
Alkylation strategies for introducing propyl groups into piperidine systems involve multiple synthetic approaches, with varying degrees of selectivity and efficiency [1] [3]. The synthesis of 2-alkylpiperidines has been accomplished through stereodivergent procedures using enantioenriched chiral gamma-amino alcohols starting from corresponding pseudoephedrine derived enamides [3]. This approach involves an aza-Michael reaction with lithium dibenzylamide as the key step regarding the stereocontrolled installation of the stereogenic center [3].
Different experimental conditions must be used depending upon the nature of the alkyl chain introduced at the enamide precursor in order to reach the highest possible yield and diastereoselectivity [3]. The protecting-group interconversion strategy has been demonstrated as absolutely necessary to avoid epimerization at the stereogenic center during reduction processes [3].
The Wittig reaction has been employed for chain-elongation strategies, where delta-amino aldehydes represent very suitable precursors of the desired piperidinic structures via a cascade process involving hydrogenation of the carbon-carbon double bond, followed by removal of the nitrogen-carbobenzyloxy protecting group and a final intramolecular reductive amination step [3]. Derivatives treated with hydrogen in the presence of 10% palladium on carbon yield the final heterocycles in excellent yield [3].
Table 2: Alkylation Strategy Comparison for Propyl Group Introduction
| Method | Substrate | Catalyst System | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Aza-Michael Addition | Enamides | Lithium Dibenzylamide | 65-82 | 85-95% de | [3] |
| Wittig Chain Extension | Amino Aldehydes | Palladium on Carbon | 85-92 | High | [3] |
| Reductive Amination | Aldehydes/Ketones | Sodium Cyanoborohydride | 75-90 | Moderate | [24] [36] |
| Friedel-Crafts Alkylation | Aromatic Systems | Aluminum Chloride | 70-85 | Variable | [32] [35] |
Friedel-Crafts alkylation reactions have been explored for introducing propyl groups, with cyclopropane serving as an effective alkylating agent [32]. The aromatic hydrocarbon alkylation reaction proceeds through carbocation mechanisms where propylene is activated into isopropyl carbocation under the action of protic acid, and then the isopropyl carbocation ion can react with aromatic hydrocarbons to form isopropyl aromatic hydrocarbons [35].
Reductive amination remains extremely versatile and can be used to install a large variety of different alkyl groups on an amine [36]. This method involves forming the imine of an amine with an appropriate aldehyde or ketone, and then reducing the imine to an amine, which avoids the problem of multiple alkylations [36]. Sodium cyanoborohydride is commonly used as it can selectively reduce imines in the presence of aldehydes [36].
Industrial-scale production of 2-propylpiperidine faces significant challenges in catalytic optimization, particularly regarding the selective introduction of propyl groups while maintaining high yields and minimizing by-product formation [26] [27]. The global piperidine market was valued at 64 million United States dollars in 2022 and is projected to reach 86 million United States dollars by 2027, growing at 5.9% compound annual growth rate, driven by increasing demand in pharmaceutical and agrochemical applications [26].
Catalytic systems for propyl group introduction require careful optimization of reaction parameters including temperature, pressure, catalyst loading, and reaction time [35]. Studies on aromatic hydrocarbon alkylation with propylene have demonstrated that ultra-stable Y-type molecular sieves exhibit superior catalytic performance compared to hydrogen zeolite socony mobil-5 molecular sieves with smaller pore sizes [35]. The catalytic effect of the ultra-stable Y molecular sieve with larger pore size is significantly better, with conversion rates reaching up to 77% for para-xylene alkylation reactions [35].
Table 3: Catalyst Performance in Propyl Group Introduction
| Catalyst Type | Temperature (°C) | Conversion (%) | Selectivity (%) | Space Velocity (h⁻¹) | Reference |
|---|---|---|---|---|---|
| USY Molecular Sieve | 180-200 | 75-85 | 78-95 | 4-8 | [35] |
| HZSM-5 (Si/Al=25) | 210 | 65-75 | 85-93 | 4 | [35] |
| Palladium/Carbon | 25-50 | 85-95 | 90-98 | Variable | [13] |
| Platinum-Tin/Alumina | 500-600 | 70-80 | 85-92 | 1-3 | [29] |
The optimization of catalyst loading has revealed that as the amount of catalyst increases, the conversion rate of aromatic hydrocarbons also increases, because the alkylation reaction belongs to the carbocation ion mechanism and more catalyst provides more acidic active sites [35]. However, the increase in catalyst amount leads to a decrease in the selectivity of the reaction product and more by-products [35]. When the catalyst loading is 20 weight percent, the selectivities of reaction products reach optimal levels of 95%, 65%, and 75% for benzene, toluene, and para-xylene respectively [35].
Palladium-catalyzed enantioselective borylative migration has been optimized for multigram scalability, with systematic fine-tuning of reaction conditions revealing that diethyl ether and cyclopentyl methyl ether are suitable reaction solvents providing the highest enantioselectivity up to 92% ee under low catalyst loading of 3 mol% [13]. The development of new, efficient and economical methods for the preparation of functionalized, optically enriched piperidines is important in drug discovery where this class of heterocycles is often deemed a privileged structure [13].
Purification of 2-propylpiperidine and related alkaloids presents substantial technical challenges at industrial scale, requiring sophisticated separation techniques to achieve pharmaceutical-grade purity [10] [11] [31]. Traditional methods for the separation and purification of alkaloids include silica gel column chromatography, thin-layer chromatography, Sephadex LH-20, and recrystallization, which have disadvantages of long cycle times, complex steps, and high solvent consumption [11].
High-speed counter-current chromatography using stepwise elution has emerged as an effective alternative for alkaloid purification [11]. The technique employs different solvent systems such as carbon tetrachloride-dichloromethane-methanol-water (2:3:3:2, volume/volume) and dichloromethane-methanol-water (5:3:2, volume/volume) for the isolation of target alkaloids [11]. This approach can separate compounds quickly and effectively, solving problems associated with acid or ionic solution additions and adsorption on solid carriers [11].
Table 4: Purification Method Comparison for Piperidine Alkaloids
| Method | Solvent System | Purity Achieved (%) | Recovery (%) | Processing Time | Reference |
|---|---|---|---|---|---|
| Azeotropic Distillation | Water/Hydrocarbon | 98-99 | 85-92 | 4-6 hours | [31] |
| Counter-Current Chromatography | Multiple Phase Systems | 95-98 | 88-95 | 2-3 hours | [11] |
| Carbon Dioxide Salt Formation | Acetone/Carbon Dioxide | 99+ | 90-95 | 3-4 hours | [10] |
| Crystallization | Organic Solvents | 95-97 | 75-85 | 8-12 hours | [30] |
Azeotropic distillation represents a well-established industrial purification method for piperidine compounds [31]. The process involves distillation of piperidine-pyridine mixtures in the presence of water and hydrocarbons boiling within the range of 80 to 110 degrees Celsius, whereby an azeotropic mixture containing the hydrocarbon, water and a higher ratio of pyridine to piperidine than is present in the original mixture is distilled off [31]. This leaves a residue constituted of piperidine of 98 percent or higher purity [31].
A novel purification method involves carbon dioxide salt formation, where organic solvent is added to pyridine and piperidine mixture, followed by carbon dioxide gas reaction until carbon dioxide and piperidine form a salt [10]. The method includes filtering the salt to obtain piperidinium salt, adding the piperidinium salt to alkaline solution to separate the piperidine, and distilling the piperidine to obtain aqueous solution of piperidine [10]. Finally, water is removed from the aqueous solution to obtain high-purity piperidine with purity greater than 99.90% [10].
Industrial production methods follow similar synthetic routes but on larger scale, involving the use of industrial reactors and automated systems to control reaction conditions such as temperature, pressure, and pH . The product is then purified using large-scale chromatography or crystallization techniques to ensure high purity and yield . Because the production of piperidine has been disrupted, industrial-scale synthesis requires massive machinery, large-scale industrial reagents, and sophisticated purification systems [27].
The thermal transition properties of 2-Propylpiperidine have been extensively characterized across multiple independent studies, revealing consistent patterns in its phase behavior. The compound exhibits a well-defined melting point of -2°C across all major literature sources [1] [2] [3] [4], indicating excellent reproducibility in experimental determinations and the compound's relatively low crystallization temperature.
The boiling point data presents more complexity due to pressure-dependent measurements. Under reduced pressure conditions (13 Torr), 2-Propylpiperidine boils at 56-60°C [1] [5], while at standard atmospheric pressure, the boiling point ranges from 166-167°C [2] [3] [4]. This significant pressure dependence is characteristic of organic compounds with moderate intermolecular forces, reflecting the compound's hydrogen bonding capability through its secondary amine functionality.
| Source | Melting Point (°C) | Boiling Point (°C) | Pressure Conditions |
|---|---|---|---|
| Chemical Book [1] | -2 | 56-60 (13 Torr) | 13 Torr |
| Chemsynthesis [2] | -2 | 166-166.5 | Standard pressure |
| Chemical Book [3] | -2 | 166 | Standard pressure |
| Stenutz [4] | -2 | 167 | Standard pressure |
| Chemical Book [5] | -2 | 56-60 (13 Torr) | 13 Torr |
The thermal stability analysis indicates that 2-Propylpiperidine maintains structural integrity across its liquid range, with no reported decomposition or isomerization at normal boiling temperatures. The compound's volatility characteristics make it amenable to steam distillation processes [6], which has practical implications for purification and analytical procedures.
The solubility characteristics of 2-Propylpiperidine demonstrate distinctive behavior patterns that reflect its amphiphilic molecular structure. The compound exhibits limited water solubility, being described as "slightly soluble" in aqueous media [3] [7]. Quantitative data from Stenutz indicates that 1 gram of 2-Propylpiperidine dissolves in approximately 54.64 grams of water [4], corresponding to a water solubility of approximately 1.8% by mass.
In contrast to its restricted aqueous solubility, 2-Propylpiperidine demonstrates excellent compatibility with organic solvents. The compound is readily soluble in most organic solvents [3] [7], with specific confirmation of good solubility in ethanol, methanol, and dichloromethane [8]. This solubility pattern is consistent with the compound's lipophilic character, enhanced by the propyl substituent on the piperidine ring.
| Solvent Type | Solubility | Source |
|---|---|---|
| Water | Slightly soluble [3] | Chemical Book |
| Chloroform | Slightly soluble [3] | Chemical Book |
| Organic Solvents (general) | Readily soluble [3] | Chemical Book |
| Ethanol | Soluble [8] | Solubility of Things |
| Methanol | Soluble [8] | Solubility of Things |
| Dichloromethane | Soluble [8] | Solubility of Things |
| Most Organic Solvents | Readily soluble [7] | ECHEMI |
The solubility profile suggests that 2-Propylpiperidine can serve as an effective extractive agent for organic synthesis applications and demonstrates compatibility with common organic reaction media. The compound's amphiphilic nature, combining limited water solubility with excellent organic solvent compatibility, positions it favorably for phase-transfer applications and biphasic reaction systems.
Additional physical property measurements confirm the compound's characteristics: density values consistently range from 0.843 to 0.85 g/mL at room temperature [1] [3] [4], refractive index measurements cluster around 1.451 [2] [4] [6], and the compound exists as a liquid with alkaline properties (pKa = 11.24) [1] [6] under standard conditions.
Density Functional Theory calculations have provided comprehensive insights into the electronic structure and thermodynamic properties of 2-Propylpiperidine. DFT studies utilizing the B3LYP functional with appropriate basis sets have established that the most stable conformation of 2-Propylpiperidine adopts a chair configuration for the piperidine ring [9] [10], consistent with cyclohexane-like six-membered ring systems.
The electronic structure calculations reveal that the propyl substituent at the 2-position introduces significant conformational effects. DFT geometry optimizations indicate that the propyl group preferentially adopts an equatorial orientation to minimize steric interactions with the piperidine ring framework . This conformational preference has important implications for the compound's reactivity and intermolecular interactions.
Thermodynamic property predictions using the Joback group contribution method, validated through DFT calculations, provide quantitative estimates for key parameters [12]. The predicted formation enthalpy in the gas phase is -116.32 kJ/mol, while the formation free energy is calculated as 128.64 kJ/mol. These values indicate thermodynamic stability under standard conditions and provide benchmarks for reaction enthalpy calculations.
| Computational Method | Property | Predicted Value | Source |
|---|---|---|---|
| Joback Method | Formation enthalpy (gas) | -116.32 kJ/mol | Chemeo [12] |
| Joback Method | Formation free energy | 128.64 kJ/mol | Chemeo [12] |
| Joback Method | Fusion enthalpy | 17.90 kJ/mol | Chemeo [12] |
| Joback Method | Vaporization enthalpy | 40.59 kJ/mol | Chemeo [12] |
| Joback Method | Critical temperature | 659.37 K | Chemeo [12] |
| Joback Method | Boiling temperature | 450.54 K | Chemeo [12] |
| Crippen Method | Water solubility (log) | -2.37 | Chemeo [12] |
| Crippen Method | Octanol-water partition | 1.929 | Chemeo [12] |
| McGowan Method | Molar volume | 122.7 mL/mol | Chemeo [12] |
Critical property predictions indicate a critical temperature of 659.37 K and a predicted boiling temperature of 450.54 K under standard conditions [12]. The calculated vaporization enthalpy of 40.59 kJ/mol correlates well with experimental observations of the compound's volatility characteristics. Additionally, the predicted fusion enthalpy of 17.90 kJ/mol provides insight into the energy requirements for phase transitions.
Semi-empirical calculations using AM1, PM3, and RM1 methods have been employed to validate DFT predictions and provide computational efficiency for larger-scale studies [13]. These methods show good agreement with DFT results for bond length predictions, with C-C bond lengths calculated at approximately 1.395 Å, consistent with expected values for sp³-hybridized carbon systems.
Molecular dynamics simulations have emerged as powerful tools for understanding the dynamic behavior and intermolecular interactions of 2-Propylpiperidine in various environments. Classical MD simulations utilizing force fields such as AMBER, CHARMM, and OPLS-AA have been successfully applied to investigate bulk properties, solvation effects, and conformational dynamics [14] [15] [16].
Classical MD simulations operating on nanosecond to microsecond timescales have provided valuable insights into the compound's behavior in solution. These simulations effectively capture the conformational flexibility of the propyl substituent while maintaining the chair conformation of the piperidine ring. Root Mean Square Deviation (RMSD) analysis from MD trajectories indicates conformational stability with typical fluctuations of 0.5-1.0 Å for the ring system [17].
Enhanced sampling techniques including umbrella sampling and metadynamics have been employed to investigate rare conformational events and free energy surfaces [18] [19]. These methods are particularly valuable for exploring the energetics of ring conformational transitions and the rotation barriers associated with the propyl substituent. Calculated free energy profiles reveal energy barriers of 5-10 kJ/mol for propyl group rotation, consistent with expected values for alkyl substituents.
| Simulation Type | Applications | Time Scales | Accuracy Level |
|---|---|---|---|
| Classical MD | Bulk properties prediction | Nanoseconds to microseconds | Good for bulk properties |
| Ab initio MD | Electronic structure evolution | Picoseconds to nanoseconds | High for electronic properties |
| Hybrid QM/MM | Protein-ligand interactions | Nanoseconds | Moderate for mixed systems |
| Enhanced sampling | Rare event sampling | Microseconds | Variable depending on method |
| Free energy calculations | Thermodynamic properties | Nanoseconds | High for equilibrium properties |
| Conformational analysis | Ring conformations | Nanoseconds | Good for structural properties |
Ab initio molecular dynamics (AIMD) simulations, while computationally demanding, provide the highest level of accuracy for electronic structure evolution during dynamic processes [9]. These simulations operate on picosecond to nanosecond timescales and are particularly valuable for understanding electronic effects during chemical reactions or strong intermolecular interactions.
Hybrid quantum mechanical/molecular mechanical (QM/MM) approaches have shown promise for studying 2-Propylpiperidine in complex environments, such as protein binding sites or catalytic systems [10] [20]. These methods allow for accurate treatment of the compound's electronic structure while maintaining computational efficiency for the surrounding environment.
Recent advances in machine learning-enhanced MD simulations have demonstrated potential for extending accessible timescales while maintaining quantum mechanical accuracy [21]. Neural network potentials trained on DFT data show promise for capturing both the electronic structure and dynamic behavior of 2-Propylpiperidine across extended simulation periods.
Flammable;Acute Toxic;Health Hazard